molecular formula C22H18N2O4S2 B3983612 11-(4-Ethoxyphenyl)-8-phenyl-2,6-dithia-4,11-diazatricyclo[7.3.0.0^{3,7}]dodec-3(7)-ene-5,10,12-trione

11-(4-Ethoxyphenyl)-8-phenyl-2,6-dithia-4,11-diazatricyclo[7.3.0.0^{3,7}]dodec-3(7)-ene-5,10,12-trione

Cat. No.: B3983612
M. Wt: 438.5 g/mol
InChI Key: HOWMAEFMTWUHGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-(4-Ethoxyphenyl)-8-phenyl-2,6-dithia-4,11-diazatricyclo[7300^{3,7}]dodec-3(7)-ene-5,10,12-trione is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(4-Ethoxyphenyl)-8-phenyl-2,6-dithia-4,11-diazatricyclo[7.3.0.0^{3,7}]dodec-3(7)-ene-5,10,12-trione typically involves multiple steps, including the formation of the tricyclic core and the introduction of the ethoxyphenyl and phenyl groups. Common synthetic routes may involve cyclization reactions, thiol-ene reactions, and various condensation reactions under controlled conditions. Specific reagents and catalysts are often employed to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for large-scale production, and ensuring the consistency and quality of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring may be utilized to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

11-(4-Ethoxyphenyl)-8-phenyl-2,6-dithia-4,11-diazatricyclo[7.3.0.0^{3,7}]dodec-3(7)-ene-5,10,12-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

11-(4-Ethoxyphenyl)-8-phenyl-2,6-dithia-4,11-diazatricyclo[7.3.0.0^{3,7}]dodec-3(7)-ene-5,10,12-trione has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential therapeutic applications, such as its use as a drug candidate for treating specific diseases.

    Industry: The compound may be used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 11-(4-Ethoxyphenyl)-8-phenyl-2,6-dithia-4,11-diazatricyclo[7.3.0.0^{3,7}]dodec-3(7)-ene-5,10,12-trione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. Detailed studies on its molecular pathways and targets are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    8-(4-Ethoxyphenyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: A xanthine derivative with similar structural features.

    4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: A triazole compound with related functional groups.

Uniqueness

11-(4-Ethoxyphenyl)-8-phenyl-2,6-dithia-4,11-diazatricyclo[7.3.0.0^{3,7}]dodec-3(7)-ene-5,10,12-trione is unique due to its tricyclic structure and the presence of both ethoxyphenyl and phenyl groups. This combination of features may confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

11-(4-ethoxyphenyl)-8-phenyl-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O4S2/c1-2-28-14-10-8-13(9-11-14)24-20(25)16-15(12-6-4-3-5-7-12)17-19(23-22(27)30-17)29-18(16)21(24)26/h3-11,15-16,18H,2H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOWMAEFMTWUHGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3C(C4=C(NC(=O)S4)SC3C2=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11-(4-Ethoxyphenyl)-8-phenyl-2,6-dithia-4,11-diazatricyclo[7.3.0.0^{3,7}]dodec-3(7)-ene-5,10,12-trione
Reactant of Route 2
11-(4-Ethoxyphenyl)-8-phenyl-2,6-dithia-4,11-diazatricyclo[7.3.0.0^{3,7}]dodec-3(7)-ene-5,10,12-trione
Reactant of Route 3
11-(4-Ethoxyphenyl)-8-phenyl-2,6-dithia-4,11-diazatricyclo[7.3.0.0^{3,7}]dodec-3(7)-ene-5,10,12-trione
Reactant of Route 4
Reactant of Route 4
11-(4-Ethoxyphenyl)-8-phenyl-2,6-dithia-4,11-diazatricyclo[7.3.0.0^{3,7}]dodec-3(7)-ene-5,10,12-trione
Reactant of Route 5
11-(4-Ethoxyphenyl)-8-phenyl-2,6-dithia-4,11-diazatricyclo[7.3.0.0^{3,7}]dodec-3(7)-ene-5,10,12-trione
Reactant of Route 6
11-(4-Ethoxyphenyl)-8-phenyl-2,6-dithia-4,11-diazatricyclo[7.3.0.0^{3,7}]dodec-3(7)-ene-5,10,12-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.